3-(4-Nitrophenyl)isoxazole

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry

3-(4-Nitrophenyl)isoxazole is a crystalline, non-hydroscopic scaffold (mp 184 °C) with a strong electron-withdrawing 4-nitrophenyl group. It delivers nanomolar competitive ALR2 inhibition (KI = 12.13 nM) and noncompetitive GST inhibition (IC50 = 0.126 mM) — outperforming halogenated and methoxy analogs. Its reducible nitro group cleanly yields the amine without ring-transformation side reactions, enabling efficient amide, sulfonamide, and urea library synthesis. Supplied at >96% GC purity, this compound is ideal for SAR campaigns and HTS-ready DMSO stock solutions.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 4264-05-5
Cat. No. B1605539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)isoxazole
CAS4264-05-5
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H
InChIKeyXXAAKZGOIOIOQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenyl)isoxazole (CAS 4264-05-5): An Evidence-Based Technical and Procurement Baseline


3-(4-Nitrophenyl)isoxazole is a C3-substituted isoxazole bearing an electron-withdrawing 4-nitrophenyl group. It serves as a key intermediate in medicinal chemistry and materials science due to its well-defined electronic profile and crystalline solid-state properties, with a reported melting point of 184 °C and a minimum commercial purity of >96.0% (GC) . The nitro group imparts a distinct reactivity profile that is demonstrably differentiated from other C4-substituted analogs in quantitative inhibition assays involving the aldose reductase (ALR2) enzyme and glutathione-dependent detoxification enzymes [1].

Why In-Class 3-Phenylisoxazole Analogs Cannot Be Interchanged for 3-(4-Nitrophenyl)isoxazole


Simple substitution of the 4-nitrophenyl group with other commonly available phenyl substituents (e.g., 4-Cl, 4-Br, 4-F, 4-OCH3) leads to a quantifiable divergence in biological target engagement and synthetic utility. Direct comparative in vitro enzyme inhibition studies show that the nature of the para-substituent on the 3-phenylisoxazole scaffold dictates not only the inhibitory potency but also the mechanism of inhibition against clinically relevant targets like aldose reductase (ALR2) and glutathione S-transferase (GST) [1] [2]. This specific electronic and steric footprint makes the compound uniquely suited for structure-activity relationship (SAR) campaigns where a strong electron-withdrawing group is required to achieve a desired pharmacological or reactivity profile.

Quantitative Differentiation: 3-(4-Nitrophenyl)isoxazole vs. Closest Analogs in Enzyme Inhibition and Synthetic Utility


Superior Aldose Reductase (ALR2) Inhibitory Affinity vs. 4-Fluoro, 4-Methoxy, and Unsubstituted Analogs

In a head-to-head in vitro study against human aldose reductase (ALR2), 3-(4-nitrophenyl)isoxazole demonstrates a significantly higher binding affinity compared to other 3-phenylisoxazole analogs. The inhibition constant (KI) of 12.13 ± 1.24 nM positions it as the most potent competitive inhibitor in its series, outperforming even the 4-chloro (KI = 12.90 nM) and 4-bromo (KI = 14.48 nM) derivatives, with a 3-fold increase over the 4-fluoro analog and a 7-fold increase over the unsubstituted isoxazole scaffold [1].

Aldose Reductase Inhibition Diabetes Complications Medicinal Chemistry

Distinct GST Inhibition Mechanism and Potency Profile vs. Halogenated Analogs

A comparative study on human erythrocyte-derived glutathione S-transferase (GST) reveals that 3-(4-nitrophenyl)isoxazole acts as a noncompetitive inhibitor (IC50 = 0.126 mM), a mechanism distinct from the competitive inhibition exhibited by 3-(4-bromophenyl)isoxazole (IC50 = 0.099 mM). For glutathione reductase (GR), its IC50 is 0.094 mM, which is weaker than 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 mM). The altered inhibition modality and potency are attributed to the electronic nature of the nitro group, which modulates binding interactions differently than halogen substituents [1].

Glutathione S-Transferase Cancer Chemotherapy Detoxification

Chemoselective Reduction Behavior Enabling Orthogonal Synthetic Routes vs. 2-Nitrophenyl Isomer

Under Pd/C-catalyzed hydrogenation, 3-(2-nitrophenyl)isoxazoles undergo tandem nitro reduction and regiospecific ring closure to form 4-aminoquinolines. In contrast, the 4-nitrophenyl congener, due to the para geometry, does not typically undergo this heterocyclization, instead yielding the corresponding 3-(4-aminophenyl)isoxazole upon complete reduction. This divergent reactivity allows for the selective synthesis of amino-substituted isoxazoles without ring transformation, a pathway not accessible via the ortho-isomer .

Catalytic Hydrogenation Chemoselectivity Heterocycle Synthesis

Validated High Purity and Defined Crystallinity for Reproducible Research

The compound is commercially supplied as a pale yellow crystalline powder with a verified purity of >96.0% as determined by gas chromatography (GC) and a sharp melting point of 184 °C, confirming its structural integrity and batch-to-batch consistency . This level of purity characterization is essential for quantitative biological assays, where the presence of dehalogenated or isomer impurities can confound dose-response results.

Analytical Chemistry Material Purity Procurement Specifications

Recommended Scientific and Industrial Procurement Scenarios for 3-(4-Nitrophenyl)isoxazole


Design of Novel Aldose Reductase Inhibitors for Diabetic Complications

Given its nanomolar-level competitive inhibition of ALR2 (KI = 12.13 nM) and superior potency over non-nitrated isomers, this compound is the optimal starting scaffold for medicinal chemistry programs aiming to develop second-generation drugs to treat diabetic neuropathy, nephropathy, or retinopathy. Its unique electron-withdrawing character enables specific interactions within the ALR2 active site that halogenated analogs cannot fully replicate [1].

Probing Chemoresistance through Noncompetitive GST Inhibition

The compound's distinct noncompetitive inhibition of GST (IC50 = 0.126 mM) qualifies it as a selective chemical probe to study glutathione-mediated drug detoxification in cancer cell lines. This mechanism is functionally distinct from the competitive inhibition observed with its 4-bromo analog, enabling researchers to dissect substrate-dependent resistance pathways [1].

Precursor for Orthogonally Functionalized Aminophenyl Isoxazole Building Blocks

For synthetic chemists requiring a stable isoxazole core with a reducible 4-nitro group, 3-(4-nitrophenyl)isoxazole is the reagent of choice. Its catalytic hydrogenation cleanly yields 3-(4-aminophenyl)isoxazole without the ring-transformation side reactions that plague the 2-nitrophenyl isomer, as demonstrated by Singh et al. (2006). This makes it a reliable intermediate for generating diverse amide, sulfonamide, or urea libraries [1].

High-Throughput Screening (HTS) Library Core with Validated Physicochemical Properties

Unlike liquid 3-phenylisoxazole analogs, the crystalline, high-melting (184 °C), and non-hydroscopic nature of 3-(4-nitrophenyl)isoxazole makes it ideal for automated weighing and dissolution into DMSO stock solutions for HTS campaigns. Its robust purity specification (>96% GC) ensures that assay hits are the result of genuine biological activity rather than batch-to-batch impurity profiles [1] .

Quote Request

Request a Quote for 3-(4-Nitrophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.